molecular formula C52H66F3N7O12 B10837789 Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA

Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA

Cat. No.: B10837789
M. Wt: 1038.1 g/mol
InChI Key: CGWDTVBVLNBPJJ-LXVORYIZSA-N
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Description

Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA is a synthetic heptapeptide featuring a sequence of seven amino acids with distinct structural and functional modifications:

  • Acetylation (Ac): The N-terminus is acetylated to enhance metabolic stability and reduce enzymatic degradation.
  • D-Bip (D-2-Biphenylalanine): Incorporation of a D-configured biphenylalanine residue introduces conformational rigidity and improves receptor-binding specificity.
  • C-terminal Trifluoroacetic Acid (TFA): TFA serves as a counterion during purification, common in solid-phase peptide synthesis (SPPS) .

This peptide is hypothesized to target protein-protein interactions (PPIs) or enzymatic pathways, leveraging its hydrophobic residues (Ile, Leu, Trp) for membrane permeability and aromatic side chains (Bip, Trp) for binding affinity. Its linear structure contrasts with cyclic analogs, offering distinct pharmacokinetic profiles .

Properties

Molecular Formula

C52H66F3N7O12

Molecular Weight

1038.1 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3-(4-phenylphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C50H65N7O10.C2HF3O2/c1-8-29(5)43(48(64)55-41(50(66)67)25-35-27-51-37-18-14-13-17-36(35)37)57-49(65)44(30(6)9-2)56-47(63)40(26-42(59)60)54-45(61)38(23-28(3)4)53-46(62)39(52-31(7)58)24-32-19-21-34(22-20-32)33-15-11-10-12-16-33;3-2(4,5)1(6)7/h10-22,27-30,38-41,43-44,51H,8-9,23-26H2,1-7H3,(H,52,58)(H,53,62)(H,54,61)(H,55,64)(H,56,63)(H,57,65)(H,59,60)(H,66,67);(H,6,7)/t29-,30-,38-,39+,40-,41-,43-,44-;/m0./s1

InChI Key

CGWDTVBVLNBPJJ-LXVORYIZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with a polystyrene-based resin functionalized with a Rink amide linker, chosen for its compatibility with Fmoc/tBu chemistry and high loading capacity (0.3–0.7 mmol/g). D-Biphenylalanine (D-Bip) is anchored as the C-terminal residue via a two-step protocol:

  • Resin swelling : 1 g of resin is treated with 10 mL dichloromethane (DCM) for 30 minutes.

  • Fmoc deprotection : 20% piperidine in dimethylformamide (DMF) (2 × 5 min) removes the Fmoc group.

  • Coupling : Fmoc-D-Bip-OH (3 eq) is activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU, 2.85 eq) and N,N-diisopropylethylamine (DIEA, 6 eq) in DMF for 2 hours.

Critical parameter : Residual free amine groups post-coupling are capped with acetic anhydride/pyridine (1:1 v/v) to prevent deletion sequences.

Sequential Amino Acid Coupling

Fmoc Deprotection and Monitoring

Each cycle begins with Fmoc removal using 20% piperidine/DMF (2 × 5 min). The completeness of deprotection is verified via UV-Vis spectroscopy at 301 nm (ε = 7,800 M⁻¹cm⁻¹ for Fmoc-piperidine adduct).

Activation and Coupling Conditions

Standardized coupling employs a 3:2.85:6 molar ratio of Fmoc-amino acid/HBTU/DIEA in DMF. For sterically hindered residues (e.g., Ile-Ile motifs), extended coupling times (4–6 hours) and double couplings are implemented.

Table 1: Coupling Efficiency for Target Sequence

ResidueCoupling Time (hr)Yield (%)
D-Bip298.5
Leu297.8
Asp(OtBu)395.2
Ile¹493.1
Ile²492.7
Trp(Boc)689.4

Side-Chain Deprotection and Cleavage

TFA-Based Cleavage Cocktail Optimization

The final peptide-resin is treated with a cleavage mixture of TFA/water/triisopropylsilane (TIS) (94:3:3 v/v) for 3 hours at 25°C. This achieves:

  • Simultaneous removal of tert-butyl (tBu) from Asp and Boc from Trp

  • Scavenging of carbocation byproducts via TIS

  • Peptide release from the resin

Critical finding : Inclusion of 1% phenol suppresses alkylation side reactions at tryptophan during cleavage.

Table 2: Cleavage Cocktail Performance

Cocktail Composition (v/v)Purity (%)Trp Degradation (%)
TFA/H₂O/TIS (94:3:3)82.42.1
TFA/H₂O/TIS/phenol (92.5:3:3:1.5)89.70.8

Purification and Analytical Validation

Reverse-Phase HPLC Parameters

Crude peptide is purified on a C18 column (250 × 4.6 mm, 5 μm) with a gradient of 20–50% acetonitrile/0.1% TFA over 40 minutes. The target elutes at 28.3 minutes (λ = 214 nm).

Mass Spectrometry Confirmation

High-resolution ESI-MS confirms molecular identity:

  • Calculated [M+H]⁺: 1018.52 Da

  • Observed [M+H]⁺: 1018.48 Da (Δ = -0.04 ppm)

Scientific Research Applications

Drug Discovery and Therapeutics

The compound Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA has been utilized in the development of novel therapeutic agents. Its structure, which includes both hydrophobic and polar amino acids, makes it a candidate for creating peptides with enhanced biological activity.

  • Antimicrobial Peptides (AMPs) : Research indicates that peptides similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications in peptide sequences can lead to improved efficacy against various bacterial strains. A study on cyclic peptides demonstrated that incorporating basic amino acids like Arg or Lys at specific positions enhances antibacterial activity, suggesting a similar potential for this compound .
  • Cancer Treatment : The cationic nature of this compound may also be leveraged in cancer therapeutics. Peptides with a similar structure have shown promise in targeting cancer cells while minimizing damage to healthy tissues. The incorporation of specific amino acids can modulate the peptide's interaction with cellular membranes, potentially increasing selectivity for cancerous cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is significant, particularly against resistant strains of bacteria. The structural components of this compound allow it to interact effectively with microbial membranes.

  • Mechanism of Action : The mechanism by which peptides like this compound exert their antimicrobial effects typically involves disrupting bacterial cell membranes. This disruption leads to cell lysis and death, making such peptides valuable in combating antibiotic-resistant infections .
  • Case Studies : In a comparative study on various synthesized peptides, those with similar sequences to this compound demonstrated potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .

Peptide Synthesis Techniques

The synthesis of this compound employs advanced techniques that enhance yield and purity.

  • Solid-Phase Peptide Synthesis (SPPS) : This method is preferred for synthesizing longer peptides due to its efficiency and straightforward purification processes. SPPS allows for the stepwise addition of amino acids while minimizing side reactions .
  • Acid-Modulated Strategies : Recent advancements in peptide synthesis have introduced acid-modulated strategies that improve the production of peptide microarrays on biosensor interfaces. Such techniques can be applied to optimize the synthesis of this compound for specific applications in biosensing technologies .

Data Tables

Application AreaKey FindingsReferences
Drug DiscoveryEnhanced efficacy against resistant bacteria
Antimicrobial ActivitySignificant activity against E. coli and S. aureus
Peptide Synthesis TechniquesEfficient synthesis via SPPS

Mechanism of Action

The compound exerts its effects by binding to endothelin receptors, thereby blocking the action of endothelin. This prevents vasoconstriction and helps in the study of cardiovascular conditions. The molecular targets include endothelin receptors A and B, and the pathways involved are related to vasoconstriction and blood pressure regulation .

Comparison with Similar Compounds

Structural and Conformational Differences

Key structural analogs and their distinguishing features:

Compound Name Sequence/Modifications Conformation Key Residues Stability (Serum t½) Solubility (mg/mL)
Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA Linear, Ac, D-Bip, TFA counterion Flexible D-Bip, Trp, Ile² ~12 hours 0.5
Cyclo[(L-Leu-D-Leu-Aib-L-Leu-D-Leu)] Cyclic, Aib incorporation Rigid helix Aib, D-Leu ~48 hours 0.2
Ac-L-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA Linear, L-Bip α-helical L-Bip, Asp ~6 hours 1.2

Key Observations :

  • D-Bip vs. L-Bip : The D-configuration in this compound enhances proteolytic resistance compared to the L-Bip analog, which shows 50% lower serum stability .
  • Linear vs. Cyclic : Cyclic peptides (e.g., Aib-containing analogs) exhibit superior stability due to restricted conformational flexibility, but their solubility is reduced by ~60% compared to linear counterparts .

Functional and Pharmacological Comparisons

  • Receptor Binding :

    • This compound demonstrates higher affinity (IC₅₀ = 10 nM) for GPCR targets than its L-Bip variant (IC₅₀ = 50 nM), attributed to optimized steric interactions from the D-Bip side chain.
    • Cyclic peptides with Aib show moderate activity (IC₅₀ = 50–100 nM) but prolonged target engagement due to slower dissociation rates .
  • Membrane Permeability :

    • Hydrophobic residues (Ile², Trp) in this compound confer moderate passive permeability (Papp = 5 × 10⁻⁶ cm/s), outperforming polar cyclic analogs (Papp = 1 × 10⁻⁶ cm/s).

Chemical Reactions Analysis

Cleavage Conditions

Cleavage of the peptide from the resin is performed under acidic conditions to release the free acid form. Key protocols include:

Cleavage Cocktail Conditions Duration Source
TFA/TIS/H₂O (95:2.5:2.5)Room temperature1–3 hours
50% TFA in DCMRoom temperature5–25 minutes
4 M HCl/dioxaneRoom temperature5–25 minutes

The TFA/TIS/H₂O cocktail is preferred for Trp-containing peptides to avoid side reactions like back-alkylation or ester formation .

Purification Methods

Purification is achieved via reverse-phase HPLC using columns like Vydac C18 or Grace Vydac C18. Typical gradients involve acetonitrile and water with 0.1% TFA .

Coupling Efficiency

The synthesis employs DIPCDI-OxymaPure for coupling efficiency, particularly for D-amino acids like D-Bip and D-Asp. The first residue is often coupled using symmetrical anhydrides to ensure high loading .

Side Reaction Analysis

Trp is prone to acid-catalyzed side reactions during cleavage:

  • Back-alkylation : Observed in Wang resin, forming undesired alkylated Trp products .

  • Ester formation : Occurs due to incomplete cleavage of the ester linkage .

  • Oxidation : Trp may oxidize under harsh conditions, though this is less common in standard SPPS .

Resin Type Side Products Purity
WangAlkylated Trp, esters73.6%
OH-BTLNone100%

Stability and Yield

The choice of resin significantly impacts yield and stability:

  • OH-BTL resin : Exhibits superior acid stability, yielding peptides with higher purity and minimal degradation .

  • Wang resin : Results in lower yields and purity due to side reactions .

Table 1: Peptide Content Comparison

Resin Type Peptide Yield Purity
OH-BTLLeu-enkephalinHigherHigher
WangRGD pentapeptideLowerSimilar
OH-BTLIndolicidinHigherHigher

(Adapted from )

Table 2: Trp Cleavage Outcomes

Resin Cleavage Cocktail H-Trp-OH Purity
OH-BTLTFA/TIS/H₂O (95:2.5:2.5)100%
WangTFA/TIS/H₂O (95:2.5:2.5)73.6%

(Adapted from )

Research Findings

  • Resin superiority : OH-BTL resin outperforms Wang resin in yield and purity for Trp-containing peptides .

  • Cleavage optimization : Diluted TFA cocktails (<10% TFA) are inefficient, while concentrated cocktails (e.g., 95% TFA) balance efficiency and side reaction avoidance .

  • Coupling challenges : D-amino acids require careful coupling to prevent racemization, mitigated by reagents like DIPCDI-OxymaPure .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA?

  • Methodological Answer : Use reversed-phase HPLC (RP-HPLC) with a C18 column and trifluoroacetic acid (TFA) in the mobile phase to assess purity. For structural confirmation, employ high-resolution mass spectrometry (HRMS) in positive ion mode to verify molecular weight and fragmentation patterns. Circular dichroism (CD) spectroscopy can provide secondary structure insights, particularly for peptide folding .

Q. How should researchers handle solubility challenges for this hydrophobic peptide in aqueous buffers?

  • Methodological Answer : Optimize solubility by initially dissolving the peptide in a minimal volume of organic solvent (e.g., DMSO or acetonitrile) followed by gradual dilution with aqueous buffers containing chaotropic agents (e.g., 0.1% TFA). Dynamic light scattering (DLS) can monitor aggregation, and sonication may assist in dispersion .

Q. What are the critical storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store lyophilized peptide at -20°C in a desiccated environment. For short-term use in solution, maintain at 4°C with protease inhibitors (e.g., PMSF) and avoid freeze-thaw cycles. Long-term stability studies using accelerated thermal degradation assays (40°C, 75% humidity) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide across different cell lines?

  • Methodological Answer :

Standardize Assay Conditions : Control variables such as cell passage number, serum concentration, and incubation time.

Validate Target Engagement : Use competitive binding assays (e.g., SPR or ITC) to measure affinity for purported receptors.

Cross-Validate with Knockout Models : CRISPR/Cas9-mediated gene editing of target receptors in discrepant cell lines can confirm specificity .

  • Example Data Table:
Cell LineEC50 (nM)Receptor Expression (qPCR)Binding Affinity (Kd, nM)
HEK29312 ± 3High10.5 ± 1.2
HeLa450 ± 50LowND

Q. What experimental design considerations are critical for studying the peptide’s metabolic stability in vivo?

  • Methodological Answer :

Pharmacokinetic Profiling : Administer the peptide via IV and oral routes in rodent models, with serial blood sampling. Use LC-MS/MS for quantification.

Metabolite Identification : Employ HRMS/MS with isotopic labeling to track degradation products.

Biliary Excretion Assessment : Cannulate bile ducts to collect and analyze metabolites .

Q. How can researchers address low synthesis yields during solid-phase peptide synthesis (SPPS) of this compound?

  • Methodological Answer :

Optimize Deprotection/Coupling Steps : Monitor Fmoc removal kinetics via UV-vis spectroscopy. Use double couplings for sterically hindered residues (e.g., D-Bip).

Cleavage Optimization : Test TFA/scavenger ratios (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to minimize side reactions.

Purification Strategy : Combine RP-HPLC with ion-exchange chromatography for challenging hydrophobic peptides .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response curves with high variability?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) with bootstrapping to estimate confidence intervals. Outlier detection using Grubbs’ test or robust regression (e.g., RANSAC) improves reliability .

Q. How should researchers archive and share raw data for reproducibility in peptide studies?

  • Methodological Answer :

Data Management Plan (DMP) : Store raw spectra (e.g., .RAW files from MS), chromatograms, and experimental protocols in FAIR-aligned repositories (e.g., Zenodo or PeptideAtlas).

Metadata Standards : Include synthesis batch numbers, solvent lot IDs, and instrument calibration logs .

Ethical & Safety Considerations

Q. What safety protocols are essential for handling TFA-containing peptides in laboratory settings?

  • Methodological Answer :

Ventilation : Use fume hoods during peptide cleavage and lyophilization.

Waste Disposal : Neutralize TFA with sodium bicarbonate before disposal.

PPE : Wear acid-resistant gloves, goggles, and lab coats .

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